(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXSVLDHONTSD-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Acylation with Cyclohexylacetyl Group: The final step involves the acylation of the oxazolidinone ring with cyclohexylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, leading to the formation of alcohol derivatives.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidinone derivatives.
Scientific Research Applications
Chemistry
®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry
In the industrial sector, ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- ®-4-benzyl-3-(2-phenylacetyl)oxazolidin-2-one
- ®-4-benzyl-3-(2-cyclopentylacetyl)oxazolidin-2-one
- ®-4-benzyl-3-(2-hexylacetyl)oxazolidin-2-one
Uniqueness
®-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interaction with molecular targets.
Biological Activity
(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, notable for its unique structural features that contribute to its biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅NO₂
- Molecular Weight : 219.26 g/mol
- IUPAC Name : (4R)-4-benzyl-3-(2-cyclohexylacetyl)-1,3-oxazolidin-2-one
The compound features a benzyl group and a cyclohexylacetyl moiety, which enhance its reactivity and potential biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In various biological assays, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial protein synthesis, similar to other oxazolidinone derivatives.
Cytotoxicity Studies
In cytotoxicity assessments, this compound has demonstrated selective toxicity towards cancer cell lines while sparing normal cells. For instance, studies have shown that it can induce apoptosis in specific cancer types through the modulation of apoptotic pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 12.5 |
| Normal Human Fibroblasts | >50 |
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties. It has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with an IC50 value indicating significant immunosuppressive activity. This suggests potential applications in autoimmune diseases and transplant rejection scenarios.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it interacts with specific targets such as:
- Ribosomal RNA : Inhibiting protein synthesis.
- Enzymes involved in metabolic pathways : Modulating key biochemical pathways associated with cell proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Ring : Cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution using benzyl bromide.
- Acylation with Cyclohexylacetyl Group : Final acylation step using cyclohexylacetyl chloride in the presence of a base like triethylamine.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains demonstrated that this compound showed a minimum inhibitory concentration (MIC) as low as 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
-
Cytotoxicity Assessment :
- In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions with strict control of stereochemistry. For example, in analogous oxazolidinone derivatives, acylation of the oxazolidinone core is performed under anhydrous conditions using reagents like LiOH for hydrolysis (step h in ). Purification via column chromatography (n-hexane/ethyl acetate) is critical to isolate enantiomerically pure products .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
- Methodological Answer : Chiral HPLC or X-ray crystallography are standard methods. For instance, X-ray studies using SHELX software ( ) or ORTEP-3 ( ) can resolve absolute configurations. NMR spectroscopy (e.g., H and C) is also used to compare coupling constants and chemical shifts with literature data () .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with gradient elution (n-hexane/ethyl acetate) is widely employed (). For challenging separations, preparative HPLC with chiral stationary phases may enhance enantiomeric resolution .
Advanced Research Questions
Q. How can reaction intermediates be characterized to elucidate mechanistic pathways in oxazolidinone functionalization?
- Methodological Answer : Time-resolved H NMR or LC-MS can track intermediates. For example, in step g (), monitoring the displacement of 4,6-dichloropyrimidin-2-ylthio groups by amines reveals nucleophilic substitution kinetics. Computational modeling (DFT) may further validate transition states .
Q. What strategies are effective for resolving crystal structures of oxazolidinone derivatives with complex stereochemistry?
- Methodological Answer : High-resolution X-ray diffraction data refined via SHELXL ( ) or WinGX ( ) are essential. For disordered structures, TWINABS or PLATON software can model twinning. Hydrogen-bonding networks and torsional angles should be analyzed to confirm conformational stability .
Q. How do structural modifications (e.g., cyclohexylacetyl vs. benzyl groups) influence biological activity or reactivity?
- Methodological Answer : Comparative studies using analogues (e.g., (R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one in ) reveal that bulky substituents like cyclohexylacetyl enhance steric hindrance, potentially reducing enzymatic degradation. Activity assays (e.g., MIC for antibacterial studies) and docking simulations can quantify these effects .
Q. What analytical methods are recommended for detecting synthesis by-products or impurities in this compound?
- Methodological Answer : LC-MS with high-resolution mass spectrometry (HRMS) identifies impurities like (R)-4-benzyl-3-((S)-2-(isocyanomethyl)pentanoyl)oxazolidin-2-one (). F NMR is useful for fluorinated derivatives. For trace impurities, solid-phase extraction (SPE) coupled with GC-MS improves detection limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
